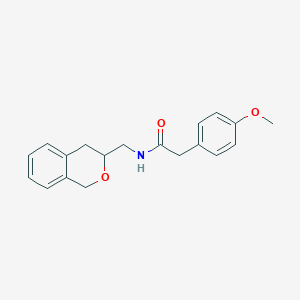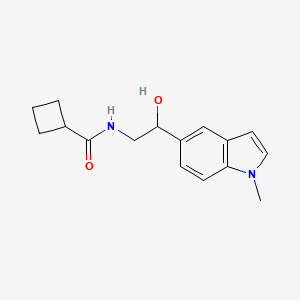![molecular formula C27H32N2O6 B2659449 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid CAS No. 2219370-55-3](/img/structure/B2659449.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.561. The purity is usually 95%.
BenchChem offers high-quality 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy groups during the synthesis of complex molecules. It offers compatibility with a variety of acid- and base-labile protecting groups and can be conveniently removed, leaving other sensitive groups intact. This property is particularly beneficial in the synthesis of nucleic acid fragments and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Photoluminescence and Charge-Transfer Adducts
Research has explored the synthesis of (fluoren-9-ylidene)methanedithiolato complexes of gold, demonstrating their potential in luminescence and charge-transfer adducts. These complexes show photoluminescence at low temperatures, which can be attributed to LMMCT or LMCT excited states, indicating their potential use in materials science and photonics (Vicente et al., 2004).
Solid-Phase Peptide Synthesis
The N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) group's utility extends to solid-phase peptide synthesis, where it protects amino acids. Its mild base cleavage properties enable the use of side-chain-protecting groups and linkage to resin that are stable to acid, improving peptide synthesis efficiency and product purity. This methodology facilitates the synthesis of complex peptides and proteins with high yield and bioactivity (Chang & Meienhofer, 2009).
Inhibitor Development
The structure of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid has been leveraged in the development of novel inhibitors targeting enzymes and receptors crucial for disease pathogenesis. By modifying the fluorenylmethoxycarbonyl moiety, researchers have synthesized potent compounds with significant inhibitory activities, exemplifying the compound's role in medicinal chemistry (Chonan et al., 2011).
Photocatalysis
The compound has also found application in photocatalysis, where its derivatives facilitate decarboxylative cross-coupling reactions under light-driven conditions. This opens up new avenues for synthesizing benzylic amines and ethers, showcasing the potential of fluoren-9-ylmethoxycarbonyl-based photocatalysts in organic synthesis (Chen et al., 2019).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-15-18-14-17(24(30)31)12-13-29(18)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAQJBOBBOKONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B2659366.png)

![1-Benzhydryl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2659368.png)
![1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2659369.png)



![12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2659379.png)
![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)
![Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659383.png)

![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2659388.png)
